N-Acetyl-(2S)-bornane-10,2-sultam chemical structure and physical properties
N-Acetyl-(2S)-bornane-10,2-sultam chemical structure and physical properties
An In-Depth Technical Guide to N-Acetyl-(2S)-bornane-10,2-sultam
Authored by: A Senior Application Scientist
Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Asymmetric synthesis, therefore, is a cornerstone of modern organic chemistry, providing methodologies to produce single enantiomers of complex molecules.[1] One of the most robust and reliable strategies in this field is the use of chiral auxiliaries.
A chiral auxiliary is a chiral molecule that is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can, in principle, be recovered for reuse. This approach offers high levels of predictability and stereocontrol across a range of reactions.
Among the pantheon of effective chiral auxiliaries, those derived from camphor have proven exceptionally versatile and reliable. Oppolzer's sultams, a class of camphor-derived auxiliaries, are renowned for their rigid bicyclic structure which provides an excellent stereocontrolling environment.[2] This guide focuses on a key derivative, N-Acetyl-(2S)-bornane-10,2-sultam , a powerful and widely used acetate enolate synthon for asymmetric aldol reactions and other carbon-carbon bond-forming transformations.[3] Its rigid conformation and the steric hindrance provided by the camphor skeleton allow for highly diastereoselective reactions, making it an invaluable tool for researchers and drug development professionals.
Chemical Identity and Structure
N-Acetyl-(2S)-bornane-10,2-sultam is a sulfonamide derivative built upon the chiral scaffold of (2S)-bornane-10,2-sultam, which is itself derived from naturally abundant (+)-camphor. The acetylation of the nitrogen atom is key to its utility, allowing for the generation of a chiral enolate.
-
IUPAC Name : 1-((3aR,6S,7aS)-8,8-dimethyl-2,2-dioxidotetrahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethan-1-one
-
Common Names : N-Acetyl-(+)-Oppolzer's sultam, N-Acetyl-(2S)-camphorsultam
-
CAS Number : 150448-66-1[4]
-
Molecular Formula : C₁₂H₁₉NO₃S[4]
The rigid, bicyclic structure is the source of its high stereodirecting ability. The two methyl groups and the sulfonyl group create a well-defined chiral pocket that effectively shields one face of the derived enolate.
Caption: Chemical Structure of N-Acetyl-(2S)-bornane-10,2-sultam.
Physical and Spectroscopic Properties
A summary of the key physical and chemical properties of N-Acetyl-(2S)-bornane-10,2-sultam is provided below. These properties are essential for its handling, reaction setup, and characterization.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 257.35 g/mol | Calculated |
| Appearance | White to off-white or beige solid/crystal powder | [5][6] |
| Melting Point | 185-187 °C | [6] |
| Optical Rotation | [α]²⁰/D +32° (c = 5 in chloroform) | [6] |
| Purity | ≥97% | [4] |
| Solubility | Soluble in chloroform and other common organic solvents | [6] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the camphor backbone protons and the acetyl group. Key signals include two singlets for the diastereotopic methyl groups of the camphor skeleton and a singlet for the acetyl methyl group.[8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for all 12 carbons, including the carbonyl carbon of the acetyl group and the quaternary carbons of the camphor framework.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong band for the carbonyl (C=O) stretching of the amide is typically observed around 1680-1710 cm⁻¹. Strong bands corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group are also prominent, usually in the regions of 1340 cm⁻¹ and 1140 cm⁻¹.[8][10]
-
Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the compound.[8][10]
Synthesis of N-Acetyl-(2S)-bornane-10,2-sultam
The title compound is readily prepared from its parent sultam, (2S)-bornane-10,2-sultam (also known as (+)-Oppolzer's sultam), which is commercially available or can be synthesized from (+)-camphor-10-sulfonic acid.[2] The N-acetylation is a straightforward and high-yielding reaction.
Caption: General workflow for the synthesis of N-Acetyl-(2S)-bornane-10,2-sultam.
Experimental Protocol: N-Acetylation
-
Setup: To a solution of (2S)-bornane-10,2-sultam (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).
-
Reaction: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford N-Acetyl-(2S)-bornane-10,2-sultam as a white solid.
Application in Asymmetric Synthesis: A Powerful Acetate Synthon
The primary utility of N-Acetyl-(2S)-bornane-10,2-sultam is as a chiral acetate equivalent in asymmetric aldol reactions.[3][11] The process involves the formation of a chiral enolate, which then reacts with an electrophile (such as an aldehyde) with high diastereoselectivity.
Mechanism of Stereocontrol
The high degree of stereocontrol arises from the rigid conformation of the sultam ring and the steric bulk of the camphor framework.
-
Enolate Formation: Treatment with a suitable base (e.g., a titanium Lewis acid and a tertiary amine like sparteine) generates a titanium enolate.[11]
-
Chelation and Facial Shielding: The Lewis acid (e.g., TiCl₄) coordinates to both the carbonyl oxygen of the acetyl group and one of the sulfonyl oxygens. This chelation locks the conformation of the enolate. The bulky camphor skeleton then effectively blocks one face of the enolate (the si-face), leaving the other face (re-face) exposed for electrophilic attack.
-
Diastereoselective Attack: The incoming electrophile (e.g., an aldehyde) preferentially attacks from the less hindered re-face, leading to the formation of one diastereomer in high excess.
Caption: Conceptual diagram of stereocontrol by the chiral auxiliary.
Protocol: Asymmetric Aldol Reaction
This protocol describes a typical procedure for the highly diastereoselective syn-aldol reaction.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Acetyl-(2S)-bornane-10,2-sultam (1.0 eq) in anhydrous dichloromethane at -78 °C.
-
Enolate Generation: Add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise. The solution typically turns yellow. Stir for 5 minutes. Then, add (-)-sparteine (1.2 eq) and stir for an additional 30 minutes.
-
Aldol Addition: Add the desired aldehyde (1.2 eq) to the reaction mixture and stir at -78 °C for 2-4 hours.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diastereomeric aldol adducts can be purified by column chromatography. The high diastereoselectivity often results in a product that is crystalline.[3]
Cleavage of the Chiral Auxiliary
After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. This is a critical step, and several methods exist that preserve the newly created stereocenter.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the amide bond to yield the corresponding chiral primary alcohol and recovers the parent sultam.
-
Hydrolytic Cleavage: Saponification with bases like lithium hydroxide (LiOH) in the presence of hydrogen peroxide yields the chiral carboxylic acid.[12]
-
Transesterification: Reaction with a Lewis acid and an alcohol (e.g., Ti(OiPr)₄ and benzyl alcohol) can produce the corresponding ester.
Safety and Handling
As with all laboratory chemicals, N-Acetyl-(2S)-bornane-10,2-sultam should be handled with appropriate care.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][7] It can be harmful if swallowed or inhaled.[13]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
N-Acetyl-(2S)-bornane-10,2-sultam stands as a testament to the power and practicality of chiral auxiliary-based asymmetric synthesis. Its rigid, camphor-derived framework provides a predictable and highly effective platform for controlling stereochemistry in a variety of crucial carbon-carbon bond-forming reactions, most notably the aldol addition. The reliability of this reagent, coupled with the straightforward methods for its introduction and subsequent removal, solidifies its position as an indispensable tool for synthetic chemists in both academic research and industrial drug development.
References
-
Ghosh, A. K., & Onishi, M. (1997). N-Acetylbornane-10,2-sultam: A Useful, Enantiomerically Pure Acetate Synthon for Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 62(18), 6397–6400. [Link]
-
Synthonix, Inc. N-Acetyl-(2S)-bornane-10,2-sultam. [Link]
-
Organic Chemistry Portal. Chiral Auxiliary Synthesis. [Link]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]
-
PubChem. (2S)-Bornane-10,2-sultam. National Center for Biotechnology Information. [Link]
-
University of Liverpool. Asymmetric Synthesis. [Link]
-
PubChem. (2R)-Bornane-10,2-sultam. National Center for Biotechnology Information. [Link]
-
Bauer, T. (2000). Glyoxylic acid derivatives in asymmetric synthesis. ResearchGate. [Link]
-
Ortiz-Alvarado, R., & Andrade-López, N. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 61(3), 226-245. [Link]
-
Mitchell, N. J., & El-Sagheer, A. H. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 51(8), 1887–1897. [Link]
-
Organic Chemistry Portal. Sultam synthesis. [Link]
-
NIST. (2S)-Bornane-10,2-sultam. NIST Chemistry WebBook. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
NIST. (2S)-Bornane-10,2-sultam Notes. NIST Chemistry WebBook. [Link]
-
Reddy, L. R., & Corey, E. J. (2006). Asymmetric Total Syntheses of Eliglustat and C2-epi-Eliglustat. Organic Letters, 8(21), 4791–4793. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1484. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthonix, Inc > 150448-66-1 | N-Acetyl-(2S)-bornane-10,2-sultam [synthonix.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. (2S)-Bornane-10,2-sultam | 108448-77-7 [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. (2S)-Bornane-10,2-sultam(108448-77-7) 1H NMR [m.chemicalbook.com]
- 10. (2S)-Bornane-10,2-sultam [webbook.nist.gov]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
